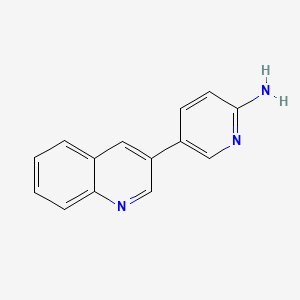

5-(3-Quinolinyl)-2-pyridinamine

Description

5-(3-Quinolinyl)-2-pyridinamine is a heterocyclic compound featuring a pyridinamine core linked to a quinoline moiety at the 3-position. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to their structural versatility and metal-chelating capabilities .

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

5-quinolin-3-ylpyridin-2-amine |

InChI |

InChI=1S/C14H11N3/c15-14-6-5-11(8-17-14)12-7-10-3-1-2-4-13(10)16-9-12/h1-9H,(H2,15,17) |

InChI Key |

JMBBNCALQNWAJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-pyridinamine typically involves the condensation of quinoline derivatives with pyridine derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields . Another approach involves the use of clay or other recyclable catalysts to promote greener and more sustainable chemical processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions, ionic liquids, and ultrasound-promoted synthesis are employed to ensure efficient and environmentally friendly production .

Chemical Reactions Analysis

Chemical Reactions of 5-(3-Quinolinyl)-2-pyridinamine

This compound is a heterocyclic organic compound that combines quinoline and pyridine moieties, making it a versatile molecule for various chemical reactions. This article explores the key chemical reactions associated with this compound, providing insights into its reactivity and potential applications.

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-rich aromatic rings. These reactions typically occur at the most electron-rich positions of the molecule:

-

Nitration: The compound can be nitrated using a mixture of concentrated nitric and sulfuric acids, leading to the formation of nitro derivatives.

-

Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst can result in halogenated products.

-

Sulfonation: Treatment with concentrated sulfuric acid can lead to the formation of sulfonic acid derivatives.

Nucleophilic Substitution

The presence of the amino group in this compound allows for nucleophilic substitution reactions:

-

Diazotization: The primary amino group can be converted to a diazonium salt using sodium nitrite and hydrochloric acid, which can then undergo further reactions.

-

Sandmeyer reaction: The diazonium salt can be transformed into various functional groups, such as halides or nitriles, using appropriate copper catalysts.

Coordination Chemistry

The nitrogen atoms in both the pyridine and quinoline rings of this compound make it an excellent ligand for metal complexation:

-

Transition metal complexes: The compound can form stable complexes with various transition metals, such as Cu(II), Zn(II), and Pd(II).

-

Organometallic compounds: It can serve as a ligand in the synthesis of organometallic compounds, potentially useful in catalysis.

Cycloaddition Reactions

The aromatic rings in this compound can participate in cycloaddition reactions :

-

Diels-Alder reactions: Under specific conditions, the compound can act as a dienophile in Diels-Alder reactions with suitable dienes.

-

1,3-Dipolar cycloadditions: The aromatic rings can react with 1,3-dipoles to form new heterocyclic systems.

Oxidation and Reduction

This compound can undergo various oxidation and reduction reactions:

-

Oxidation: The amino group can be oxidized to form N-oxides or nitroso compounds using appropriate oxidizing agents.

-

Reduction: The quinoline and pyridine rings can be partially or fully reduced using catalytic hydrogenation or chemical reducing agents.

Reaction with Carbon-centered Electrophiles

The compound can react with carbon-centered electrophiles, leading to the formation of new C-C bonds :

-

Alkylation: The amino group can undergo N-alkylation with alkyl halides or other alkylating agents.

-

Acylation: Reaction with acyl chlorides or anhydrides can result in the formation of amide derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3-Quinolinyl)-2-pyridinamine is recognized for its role as a pharmacophore in drug design. The quinoline and pyridine moieties contribute to its bioactivity, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline-pyridine hybrids. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cells. Notably, certain derivatives demonstrated low cytotoxicity against normal human lung fibroblast cells while inducing apoptosis in cancer cells at rates exceeding 66% .

Table 1: Anticancer Activity of Quinoline-Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| 5b | PC-3 | 5.0 | 70 |

| 6e | HepG-2 | 4.5 | 66 |

| 13a | Caco-2 | 6.0 | 68 |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied, with promising results against both bacterial and fungal pathogens. The compound has demonstrated effective minimum inhibitory concentrations (MIC) against various strains.

Bacterial Activity

Studies have indicated that certain derivatives exhibit MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli. This suggests that this compound could be a valuable lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Quinoline Derivative | S. aureus | 0.0039 |

| Quinoline Derivative | E. coli | 0.025 |

| Quinoxaline Derivative | Candida albicans | 3.125 |

Case Studies

Several case studies have substantiated the efficacy of quinoline-pyridine derivatives in various biological contexts:

Case Study 1: A study published in a peer-reviewed journal demonstrated that a series of quinoline-pyridine compounds showed dose-dependent inhibition of cell proliferation in human cancer cells, coupled with significant induction of apoptosis .

Case Study 2: Research focused on the antimicrobial properties of these derivatives confirmed their effectiveness against a panel of bacterial strains, reinforcing their potential as therapeutic agents.

Case Study 3: A recent investigation into the synthesis and biological evaluation of new quinoline derivatives revealed promising anticancer activity and antioxidant effects, suggesting their utility in treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular pathways and physiological responses .

Comparison with Similar Compounds

3-Chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine (Fluazinam)

- Structure : Pyridinamine substituted with trifluoromethyl and chloro groups, linked to a nitro- and trifluoromethyl-substituted phenyl ring.

- Application : Fungicide (fluazinam) with broad-spectrum activity .

- Key Differences: The trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation, making it more effective in agricultural settings compared to 5-(3-Quinolinyl)-2-pyridinamine, which lacks these substituents.

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

- Structure : Pyridinamine with a methoxy-substituted pyridine at the 3-position.

5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides

- Structure: Quinolinyl amines conjugated with aryl piperazine via a pentanamide linker.

- Activity: Designed for receptor targeting (e.g., dopamine D3 ligands), these compounds demonstrate the importance of the quinoline core in modulating receptor affinity .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Substituent Impact: Electron-withdrawing groups (e.g., Cl, CF₃ in fluazinam) enhance stability and target binding in harsh environments . Quinoline vs.

Synthetic Complexity: Fluazinam’s synthesis involves multiple halogenation and nitration steps, reflecting industrial scalability . Quinoline derivatives (e.g., hexahydroquinolines) require cyclohexanedione and substituted anilines, with yields influenced by steric effects of substituents .

Biological Activity

5-(3-Quinolinyl)-2-pyridinamine, a compound featuring both quinoline and pyridine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential applications in drug development.

Molecular Formula : C11H9N3

Molecular Weight : 189.21 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural features allow it to form hydrogen bonds and hydrophobic interactions, which are crucial for modulating the activity of target proteins.

1. Enzyme Inhibition

Research indicates that this compound acts as a potential inhibitor of several kinases and enzymes:

- PIM Kinases : Recent studies have demonstrated that quinoline-pyridine hybrids, including derivatives like this compound, exhibit competitive inhibition against PIM-1 and PIM-2 kinases. These kinases are implicated in various cancers, making this compound a candidate for anticancer drug development .

2. Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant anticancer properties:

- Cell Line Studies : Compounds derived from this scaffold have demonstrated low cytotoxicity against normal human cells while exhibiting potent activity against cancer cell lines such as HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon) cells. Notably, certain derivatives induced apoptosis in more than 66% of treated cells .

3. Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity:

- Antibacterial and Antifungal Activity : Some pyridine-based compounds have shown moderate antimicrobial effects against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). Although specific data on this compound is limited, its structural relatives suggest potential in this area .

Case Study 1: PIM Kinase Inhibition

A study focused on the design and synthesis of quinoline-pyridine hybrids reported that compounds similar to this compound exhibited competitive inhibition against PIM kinases. Kinetic studies indicated that certain derivatives acted as both competitive and non-competitive inhibitors, with significant implications for cancer treatment .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines revealed that derivatives based on the quinoline-pyridine framework induced apoptosis and activated caspases involved in programmed cell death. The findings suggest a promising therapeutic avenue for these compounds in oncology .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-quinolinyl)-2-pyridinamine derivatives, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React quinolin-3-amine with 5-bromopentanoyl chloride in the presence of triethylamine to form amide intermediates (e.g., 8a/b) .

- Step 2 : Perform nucleophilic substitution with aryl piperazines under refluxing acetone with K₂CO₃ to introduce diverse substituents (e.g., 10a–k, 11a–f) .

- Optimization : Adjust solvent polarity (e.g., dichloromethane to ethyl acetate) and monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?

- Techniques :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns to distinguish between quinolin-3-yl and pyridin-2-amine moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning for crystalline derivatives .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound analogs?

- Approach :

- Descriptor Selection : Calculate electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and lipophilic (Log P) parameters using software like MOE or Schrödinger .

- Model Validation : Use cross-validation (e.g., leave-one-out) and external test sets to ensure robustness (r² > 0.7 preferred) .

- Case Study : In antibacterial studies, Log P and SMR terms were critical for membrane penetration and target binding .

Q. What strategies improve dopamine D3 vs. D2 receptor selectivity in this compound-based ligands?

- Design Principles :

- Substituent Engineering : Introduce 2,3-dichlorophenyl or 3,5-dichlorophenyl groups on the piperazine ring to enhance D3 affinity (e.g., 11c/d showed >100-fold selectivity) .

- Binding Assays : Use radioligand competition assays (³H-SPD for D2, ³H-PHNO for D3) to quantify Ki values and selectivity ratios .

- Molecular Docking : Align compounds with D3 receptor crystal structures (PDB: 3PBL) to optimize hydrophobic pocket interactions .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound class?

- Troubleshooting :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .

- Metabolite Profiling : Use LC-MS to detect active/inactive metabolites that may explain efficacy discrepancies .

- Dose-Response Refinement : Adjust dosing regimens in animal models based on allometric scaling from in vitro IC₅₀ values .

Q. What catalytic systems are effective for synthesizing structurally complex this compound derivatives?

- Catalyst Screening :

- Heterogeneous Catalysts : Fe₂O₃@SiO₂/In₂O₃ improved yield (85–92%) in imine formation steps by reducing side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 2h) for steps involving condensation with aromatic aldehydes .

Q. How should researchers address impurities resembling agrochemicals (e.g., fluazinam) during characterization?

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.